![molecular formula C17H20N4O2S B253996 N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B253996.png)
N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cancer cell growth and inflammation. It may also work by binding to metal ions and causing a change in fluorescence.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide has a low toxicity profile and does not cause significant biochemical or physiological effects in animal models. However, further studies are needed to fully understand its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide. One area of interest is its potential use as an anti-cancer agent, and further studies are needed to fully understand its mechanism of action and efficacy in treating different types of cancer. Additionally, its potential use as an anti-inflammatory and anti-viral agent warrants further investigation. Finally, its potential use as a fluorescent probe for detecting metal ions could have applications in various fields, including environmental monitoring and biomedical imaging.
In conclusion, N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to yield a high purity product, and it has been studied for its potential use as an anti-cancer, anti-inflammatory, and anti-viral agent, as well as a fluorescent probe for detecting metal ions. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid with cyclohexyl isocyanate in the presence of thionyl chloride. The resulting intermediate is then treated with 2-mercaptoacetic acid to obtain the final product. The synthesis method has been optimized to yield a high purity product.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
Produktname |
N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
---|---|
Molekularformel |
C17H20N4O2S |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H20N4O2S/c22-14(18-13-9-5-2-6-10-13)11-24-17-19-16(23)15(20-21-17)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,18,22)(H,19,21,23) |
InChI-Schlüssel |
NOEOOJQPMSEVPA-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=NN2)C3=CC=CC=C3 |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=NN2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=NN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.